N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-phenylthiazole-4-carboxamide
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Overview
Description
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-phenylthiazole-4-carboxamide is a complex organic compound that has garnered significant interest in scientific research due to its unique structural features and potential applications. This compound contains a benzo[d][1,3]dioxole moiety, a hydroxypropyl group, a phenylthiazole ring, and a carboxamide functional group, making it a versatile molecule for various chemical and biological studies.
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to exhibit activity against various cancer cell lines .
Mode of Action
Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
Related compounds have been shown to modulate microtubule assembly, either through the suppression of tubulin polymerization or stabilization of microtubule structure . This could potentially lead to downstream effects such as mitotic blockade and cell apoptosis.
Result of Action
Related compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that the compound may have similar effects, potentially leading to the death of cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-phenylthiazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[d][1,3]dioxole moiety, followed by its coupling with a suitable thiazole precursor. The reaction conditions often include the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, under inert atmospheres and elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-phenylthiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The phenylthiazole ring can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield a ketone or carboxylic acid, while reduction of the carboxamide group can produce an amine .
Scientific Research Applications
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-phenylthiazole-4-carboxamide has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzo[d][1,3]dioxole moiety and have shown significant anticancer activity.
Benzodioxol carboxamide derivatives: These derivatives have been studied for their antidiabetic and anticancer potential.
Uniqueness
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-phenylthiazole-4-carboxamide is unique due to its combination of structural features, which confer a wide range of chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a versatile compound for scientific research .
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-2-phenyl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c1-20(24,14-7-8-16-17(9-14)26-12-25-16)11-21-18(23)15-10-27-19(22-15)13-5-3-2-4-6-13/h2-10,24H,11-12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUPDKCXVXGYIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CSC(=N1)C2=CC=CC=C2)(C3=CC4=C(C=C3)OCO4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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